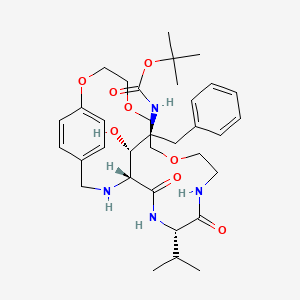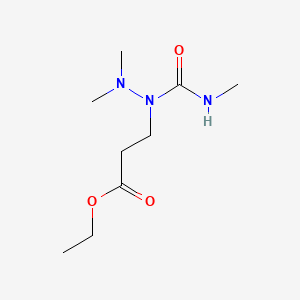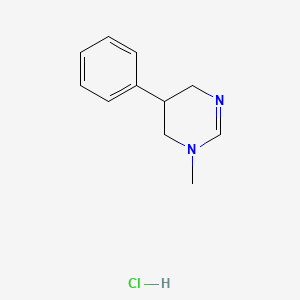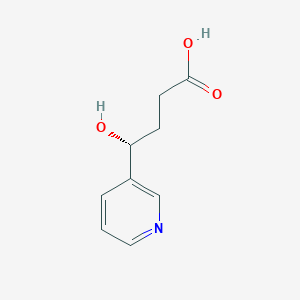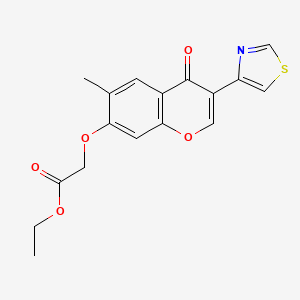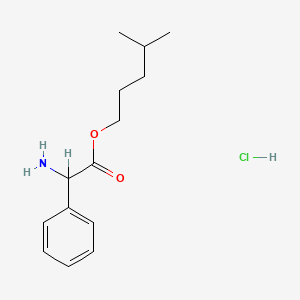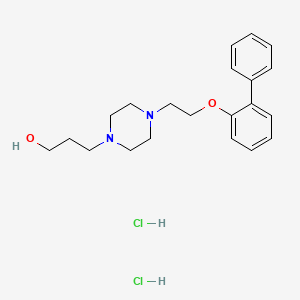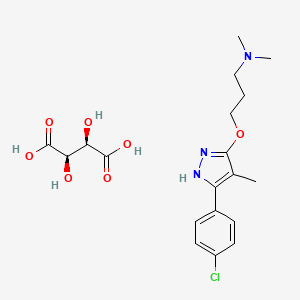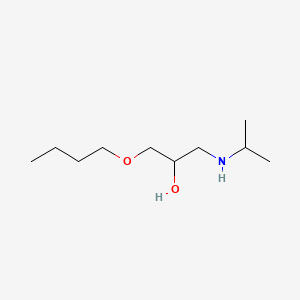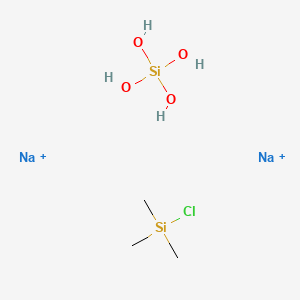
Disodium;chloro(trimethyl)silane;silicic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium;chloro(trimethyl)silane;silicic acid is a compound that combines elements of silicon chemistry with disodium and silicic acid. This compound is known for its unique properties and applications in various fields, including organic synthesis and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of disodium;chloro(trimethyl)silane;silicic acid typically involves the reaction of trimethylchlorosilane with silicic acid in the presence of disodium. The reaction conditions often require anhydrous environments to prevent hydrolysis of the chlorosilane component. The general reaction can be represented as:
(CH3)3SiCl+H4SiO4+2Na→(CH3)3SiO4SiNa2+HCl
Industrial Production Methods
Industrial production of this compound involves large-scale reactions using silicon-copper alloys and methyl chloride. The process is optimized to produce high yields of the desired product while minimizing by-products. The reaction is typically carried out in a controlled environment to ensure the purity and stability of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Disodium;chloro(trimethyl)silane;silicic acid undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form silicic acid and trimethylsilanol.
Substitution: Reacts with nucleophiles to replace the chloride group.
Oxidation and Reduction: Can participate in redox reactions depending on the reagents used.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Substitution: Alcohols, amines, and other nucleophiles.
Redox Reactions: Various oxidizing and reducing agents.
Major Products
Hydrolysis: Silicic acid and trimethylsilanol.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Redox Reactions: Products vary based on the specific reaction conditions.
Aplicaciones Científicas De Investigación
Disodium;chloro(trimethyl)silane;silicic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the protection of functional groups.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of silicone-based materials and coatings.
Mecanismo De Acción
The mechanism of action of disodium;chloro(trimethyl)silane;silicic acid involves the interaction of the chlorosilane group with various nucleophiles. The silicon atom in the compound is highly reactive and can form stable bonds with oxygen, nitrogen, and carbon atoms. This reactivity is exploited in various chemical processes to achieve desired modifications and syntheses.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylchlorosilane: A closely related compound used in similar applications.
Dimethyldichlorosilane: Another organosilicon compound with different reactivity and applications.
Tetramethylsilane: Used as a reference compound in NMR spectroscopy.
Uniqueness
Disodium;chloro(trimethyl)silane;silicic acid is unique due to its combination of disodium and silicic acid components, which impart distinct properties and reactivity. This makes it particularly useful in specialized applications where other organosilicon compounds may not be suitable.
Propiedades
Fórmula molecular |
C3H13ClNa2O4Si2+2 |
|---|---|
Peso molecular |
250.73 g/mol |
Nombre IUPAC |
disodium;chloro(trimethyl)silane;silicic acid |
InChI |
InChI=1S/C3H9ClSi.2Na.H4O4Si/c1-5(2,3)4;;;1-5(2,3)4/h1-3H3;;;1-4H/q;2*+1; |
Clave InChI |
CSKLCZFVOFHIFT-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)Cl.O[Si](O)(O)O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


